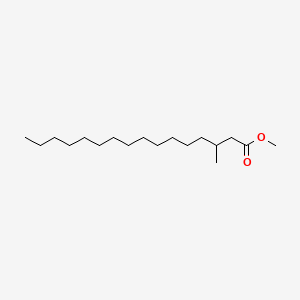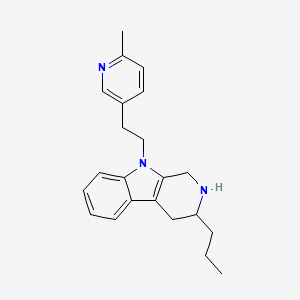![molecular formula C27H46ClNO B14486832 N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine CAS No. 65011-22-5](/img/structure/B14486832.png)
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine: is a synthetic organic compound with a complex structure derived from cholestane This compound is characterized by the presence of a chlorinated cholestane backbone and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine typically involves multiple steps, starting from cholestane derivatives. The key steps include chlorination of the cholestane backbone and subsequent formation of the hydroxylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylamine formation processes. Optimization of reaction conditions and purification techniques is essential to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the chlorinated cholestane backbone can yield dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution can introduce various functional groups into the cholestane backbone.
Scientific Research Applications
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress and signaling. Additionally, the chlorinated cholestane backbone may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Cholestane derivatives: Compounds with similar cholestane backbones but different functional groups.
Hydroxylamine derivatives: Compounds with hydroxylamine groups attached to various organic backbones.
Uniqueness: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine is unique due to the combination of a chlorinated cholestane backbone and a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
65011-22-5 |
|---|---|
Molecular Formula |
C27H46ClNO |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
N-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H46ClNO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29-30/h17-23,25,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
NUMDEOSFCJVNJH-WIQRBZPFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=NO)C[C@@H]4[C@@]3(CC[C@@H](C4)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




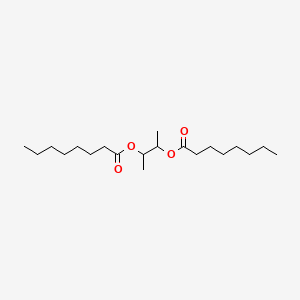
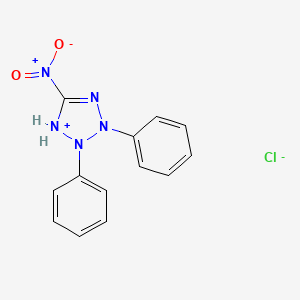
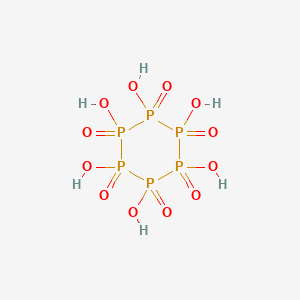
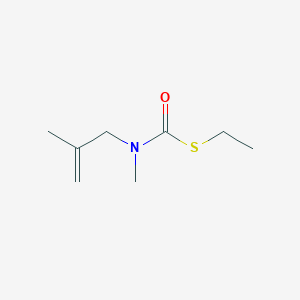
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
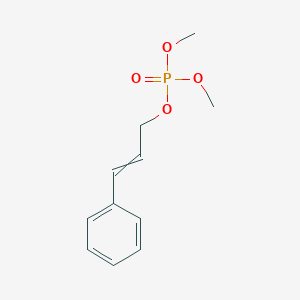
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
